molecular formula C12H10N2O5 B3055851 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid CAS No. 67387-58-0

2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid

Cat. No.: B3055851
CAS No.: 67387-58-0
M. Wt: 262.22 g/mol
InChI Key: SLFZLYZZUXLKLI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid is a compound that features a benzoic acid core substituted with a hydroxy group and a 5-methylisoxazole-4-carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid core. One common method involves the cycloaddition reaction of an aromatic aldehyde with nitroacetic esters to form the isoxazole ring . The resulting intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamido group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of 2-oxo-5-(5-methylisoxazole-4-carboxamido)benzoic acid.

    Reduction: Formation of 2-hydroxy-5-(5-methylisoxazole-4-aminobenzoic acid).

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its structural features that may interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. The hydroxy and carboxamido groups can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison: 2-Hydroxy-5-(5-methylisoxazole-4-carboxamido)benzoic acid is unique due to the presence of both the hydroxy and carboxamido groups, which provide additional sites for interaction with biological targets compared to similar compounds. This enhances its potential as a versatile building block in medicinal chemistry and drug design.

Properties

IUPAC Name

2-hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-6-9(5-13-19-6)11(16)14-7-2-3-10(15)8(4-7)12(17)18/h2-5,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZLYZZUXLKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588244
Record name 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67387-58-0
Record name 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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